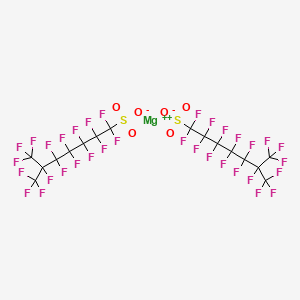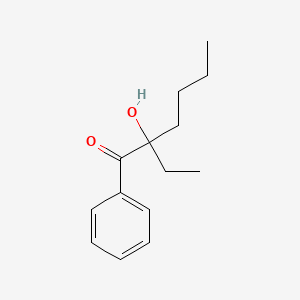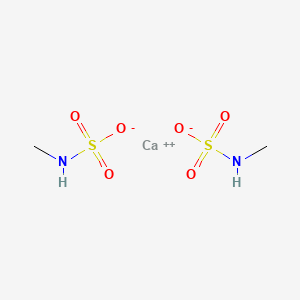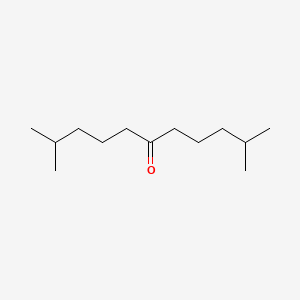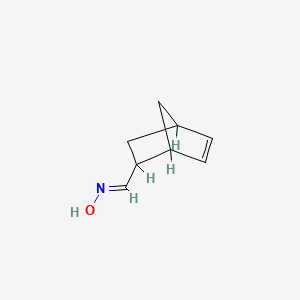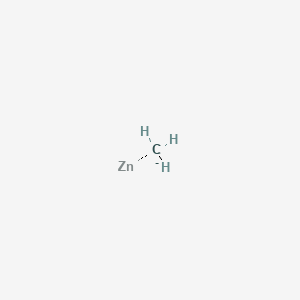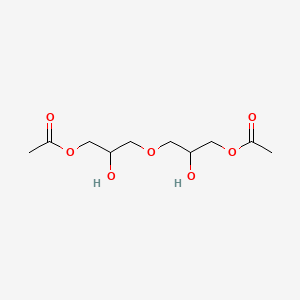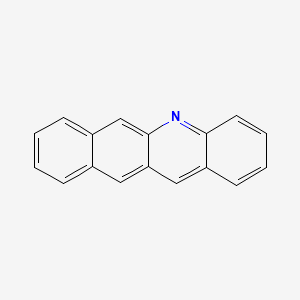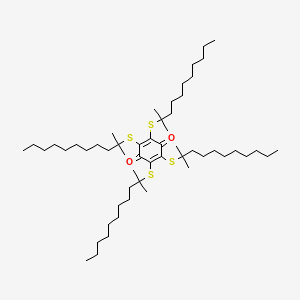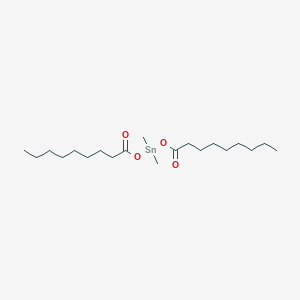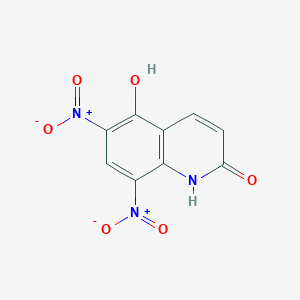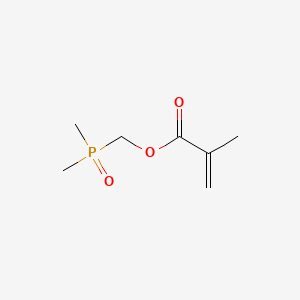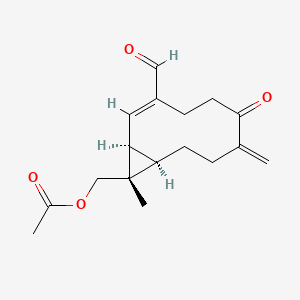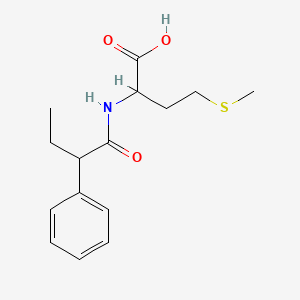
N-(1-Oxo-2-phenylbutyl)-DL-methionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Oxo-2-phenylbutyl)-DL-methionine is a synthetic compound with the molecular formula C15H21NO3S and a molecular weight of 295.40 g/mol It is known for its unique structure, which includes a phenyl group attached to a butyl chain, an oxo group, and a methionine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Oxo-2-phenylbutyl)-DL-methionine typically involves the acylation of methionine with 1-oxo-2-phenylbutyric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acyl chlorides and anhydrides, which facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
N-(1-Oxo-2-phenylbutyl)-DL-methionine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds .
科学的研究の応用
N-(1-Oxo-2-phenylbutyl)-DL-methionine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
作用機序
The mechanism of action of N-(1-Oxo-2-phenylbutyl)-DL-methionine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to downstream effects on cellular functions.
類似化合物との比較
Similar Compounds
N-(1-Oxo-2-phenylbutyl)-L-methionine: A stereoisomer with similar properties but different biological activity.
N-acyl sulfamic acid esters: Compounds with similar acyl groups but different functional groups attached to the sulfur atom.
Substituted indole derivatives: Compounds with similar aromatic structures but different side chains.
Uniqueness
N-(1-Oxo-2-phenylbutyl)-DL-methionine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
92702-71-1 |
|---|---|
分子式 |
C15H21NO3S |
分子量 |
295.4 g/mol |
IUPAC名 |
4-methylsulfanyl-2-(2-phenylbutanoylamino)butanoic acid |
InChI |
InChI=1S/C15H21NO3S/c1-3-12(11-7-5-4-6-8-11)14(17)16-13(15(18)19)9-10-20-2/h4-8,12-13H,3,9-10H2,1-2H3,(H,16,17)(H,18,19) |
InChIキー |
PPPZIKYQTYHWJF-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


